N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 6th position of the carbazole ring using fluorinating agents.
Indole Attachment: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond through a reaction between the carbazole-indole intermediate and a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or carbazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: Various substitution reactions can be performed, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulating signaling pathways involved in disease processes.
Molecular Targets: Specific proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores.
Indole Derivatives: Compounds with indole moieties.
Uniqueness
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide is unique due to its specific combination of carbazole and indole structures, along with the presence of a fluorine atom, which can significantly influence its biological activity and chemical properties.
Properties
Molecular Formula |
C23H22FN3O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C23H22FN3O/c24-16-8-9-19-18(14-16)17-5-3-6-20(23(17)26-19)25-22(28)11-13-27-12-10-15-4-1-2-7-21(15)27/h1-2,4,7-10,12,14,20,26H,3,5-6,11,13H2,(H,25,28) |
InChI Key |
IGFHBMSXCHIYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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